molecular formula C22H22N4O2S B2915618 8-Benzylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione CAS No. 328069-72-3

8-Benzylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

Cat. No.: B2915618
CAS No.: 328069-72-3
M. Wt: 406.5
InChI Key: BQOKAJYLHXGYAV-UHFFFAOYSA-N
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Description

8-Benzylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione: is a synthetic organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a benzylsulfanyl group at the 8-position, a methyl group at the 3-position, and a phenylpropyl group at the 7-position of the purine ring. The purine ring itself is a fused bicyclic structure composed of a pyrimidine ring and an imidazole ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material Preparation: The synthesis begins with the preparation of the purine core, which can be derived from commercially available starting materials such as 6-chloropurine.

    Substitution Reactions: The 8-position of the purine ring is substituted with a benzylsulfanyl group through a nucleophilic substitution reaction. This step often involves the use of benzylthiol and a suitable base under reflux conditions.

    Alkylation: The 3-position is alkylated with a methyl group using methyl iodide and a strong base like sodium hydride.

    Addition of Phenylpropyl Group: The 7-position is functionalized with a phenylpropyl group through a Friedel-Crafts alkylation reaction, using phenylpropyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

8-Benzylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the purine ring or the benzylsulfanyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl and phenylpropyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Benzylthiol, sodium hydride, methyl iodide, phenylpropyl chloride, aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced purine derivatives.

    Substitution: Various alkyl or aryl substituted purine derivatives.

Scientific Research Applications

8-Benzylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting purine metabolism enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Benzylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound may inhibit these enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, including the modulation of cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 8-Benzylsulfanyl-3-methyl-7-propylpurine-2,6-dione
  • 8-Benzylsulfanyl-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione
  • 8-Benzylsulfanyl-3-methyl-7-(3-chloropropyl)purine-2,6-dione

Uniqueness

8-Benzylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is unique due to the presence of the phenylpropyl group at the 7-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.

Properties

CAS No.

328069-72-3

Molecular Formula

C22H22N4O2S

Molecular Weight

406.5

IUPAC Name

8-benzylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

InChI

InChI=1S/C22H22N4O2S/c1-25-19-18(20(27)24-21(25)28)26(14-8-13-16-9-4-2-5-10-16)22(23-19)29-15-17-11-6-3-7-12-17/h2-7,9-12H,8,13-15H2,1H3,(H,24,27,28)

InChI Key

BQOKAJYLHXGYAV-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3)CCCC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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